molecular formula C6H13NO5 B12853110 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid

3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid

Cat. No.: B12853110
M. Wt: 179.17 g/mol
InChI Key: DMBDLEGJORVDKO-UHFFFAOYSA-N
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Description

3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of glycidol with ethanolamine under controlled conditions to introduce the hydroxyethyl and hydroxymethyl groups. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, such as in drug development or metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar structure but lacks the hydroxyethyl group.

    3-Hydroxy-2-(methylamino)-2-(hydroxymethyl)propanoic acid: Similar but with a methyl group instead of a hydroxyethyl group.

Uniqueness

The presence of both hydroxyethyl and hydroxymethyl groups in 3-Hydroxy-2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)propanoic acid makes it unique, providing it with distinct chemical properties and reactivity compared to similar compounds. This uniqueness allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

3-hydroxy-2-(2-hydroxyethylamino)-2-(hydroxymethyl)propanoic acid

InChI

InChI=1S/C6H13NO5/c8-2-1-7-6(3-9,4-10)5(11)12/h7-10H,1-4H2,(H,11,12)

InChI Key

DMBDLEGJORVDKO-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(CO)(CO)C(=O)O

Origin of Product

United States

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